molecular formula C19H20O3 B14669559 2-Oxo-1,2-diphenylethyl 3-methylbutanoate CAS No. 50889-11-7

2-Oxo-1,2-diphenylethyl 3-methylbutanoate

Cat. No.: B14669559
CAS No.: 50889-11-7
M. Wt: 296.4 g/mol
InChI Key: AODSDOQURYTTQO-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl 3-methylbutanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a complex structure with a 2-oxo group, a diphenylethyl moiety, and a 3-methylbutanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-diphenylethyl 3-methylbutanoate typically involves esterification reactions. One common method is the reaction between 2-Oxo-1,2-diphenylethanol and 3-methylbutanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-diphenylethyl 3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: 2-Oxo-1,2-diphenylethanoic acid and 3-methylbutanoic acid.

    Reduction: 2-Oxo-1,2-diphenylethanol and 3-methylbutanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-Oxo-1,2-diphenylethyl 3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-diphenylethyl 3-methylbutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The diphenylethyl moiety may contribute to the compound’s binding affinity and specificity for certain targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2-diphenylethyl acetate
  • 2-Oxo-1,2-diphenylethyl propanoate
  • 2-Oxo-1,2-diphenylethyl butanoate

Uniqueness

2-Oxo-1,2-diphenylethyl 3-methylbutanoate is unique due to the presence of the 3-methylbutanoate ester group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

50889-11-7

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) 3-methylbutanoate

InChI

InChI=1S/C19H20O3/c1-14(2)13-17(20)22-19(16-11-7-4-8-12-16)18(21)15-9-5-3-6-10-15/h3-12,14,19H,13H2,1-2H3

InChI Key

AODSDOQURYTTQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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